5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine
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Overview
Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and has been studied for its ability to inhibit various kinases, including BTK and ITK.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, such as oxadiazole and pyrimidine derivatives, has been a focus area, revealing their potential in various biological applications. For instance, compounds with the oxadiazole and pyrimidine moieties have been evaluated for their antioxidant, insecticidal, antibacterial, and anticancer activities. These studies demonstrate the compounds' ability to scavenge free radicals, inhibit microbial growth, and exhibit cytotoxicity against cancer cell lines (Kotaiah et al., 2012; Deohate & Palaspagar, 2020; Abdo & Kamel, 2015).
Corrosion Inhibition and Surface Properties
Research has also delved into the corrosion inhibition and adsorption properties of heterocyclic derivatives on metal surfaces. These studies contribute to the understanding of how such compounds can protect against corrosion, offering potential applications in materials science and engineering (Abdel Hameed et al., 2020).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of oxadiazole and pyrimidine derivatives have been explored, showing significant activity against various bacterial and fungal strains. This opens up avenues for developing new therapeutic agents to combat infectious diseases (Kaplancıklı, 2011; Nimbalkar et al., 2016).
Photophysical Properties and Material Applications
Some studies have focused on the synthesis and characterization of fluorescent compounds containing oxadiazole and pyrimidine structures. These compounds exhibit unique photophysical properties, suggesting their potential use in material science for optical and electronic applications (Ho & Yao, 2009).
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-oxadiazole ring are known to have various biological activities .
Mode of Action
It’s known that the 1,2,4-oxadiazole ring is a crucial structural motif in drug design and medicinal chemistry .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole ring are known to be involved in various biochemical processes .
Result of Action
Compounds with a 1,2,4-oxadiazol ring are known to exhibit various biological activities .
properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O/c1-8-20-13(23-22-8)11-6-18-7-19-12(11)21-10-4-2-3-9(5-10)14(15,16)17/h2-7H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGIUPQXRAQFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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